molecular formula C25H24FN5O3 B2494892 8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-90-7

8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2494892
CAS No.: 899987-90-7
M. Wt: 461.497
InChI Key: LCRPZOCYEHNNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H24FN5O3 and its molecular weight is 461.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) focused on the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research aimed at identifying potent receptor ligands with potential antidepressant and anxiolytic applications, demonstrating the compound's role in mental health research (Zagórska et al., 2016).

Antiviral Activity

The work by Kim et al. (1978) explored the first chemical synthesis of certain imidazo[1,2-a]-s-triazine nucleosides and nucleotides, testing their activity against various viruses. This highlights the compound's potential in developing antiviral medications (Kim et al., 1978).

Antimycobacterial Activity

Miranda and Gundersen (2009) designed and synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles, mimicking structures of potent antimycobacterial agents. Their target compounds showed in vitro antimycobacterial activity, suggesting the compound's utility in tackling mycobacterial infections (Miranda & Gundersen, 2009).

N-Heterocyclic Carbene Precursors

Hobbs et al. (2010) investigated compounds with imidazolidine-4,5-dione skeletons for their potential as N-heterocyclic carbene (NHC) precursors, demonstrating the compound's relevance in catalysis and material science (Hobbs et al., 2010).

Properties

IUPAC Name

6-(2-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-5-34-20-9-7-6-8-19(20)30-15(2)16(3)31-21-22(27-24(30)31)28(4)25(33)29(23(21)32)14-17-10-12-18(26)13-11-17/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRPZOCYEHNNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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